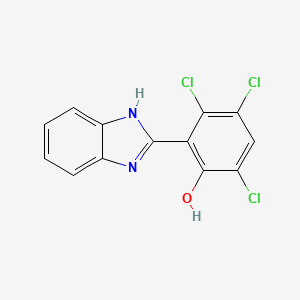
Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- is a complex organic compound that combines the structural features of phenol and benzimidazole with three chlorine atoms attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Chlorination of Phenol: The phenol ring is chlorinated using reagents such as chlorine gas or thionyl chloride to introduce chlorine atoms at the 3, 4, and 6 positions.
Coupling Reaction: The chlorinated phenol is then coupled with the benzimidazole core through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- would involve large-scale reactors and controlled environments to ensure the purity and yield of the product. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.
Substitution: The chlorine atoms on the phenol ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Amino or thio-substituted phenol derivatives.
Scientific Research Applications
Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying protein-ligand interactions.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials, such as polymers with specific properties or as a component in coatings and adhesives.
Mechanism of Action
The mechanism by which Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- exerts its effects involves its interaction with molecular targets such as enzymes or DNA. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function. The presence of chlorine atoms enhances its reactivity and binding affinity, making it a potent molecule for various applications.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(1H-benzimidazol-2-yl)-: Lacks the chlorine atoms, resulting in different reactivity and applications.
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro-: Has fewer chlorine atoms, which may affect its chemical properties and biological activity.
Phenol, 2-(1H-benzimidazol-2-yl)-3,5,6-trichloro-:
Uniqueness
Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
62871-14-1 |
|---|---|
Molecular Formula |
C13H7Cl3N2O |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3,4,6-trichlorophenol |
InChI |
InChI=1S/C13H7Cl3N2O/c14-6-5-7(15)12(19)10(11(6)16)13-17-8-3-1-2-4-9(8)18-13/h1-5,19H,(H,17,18) |
InChI Key |
ZNVNXYUDFRYVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















